alpha-Chloro-4-fluorobenzaldoxime

Description

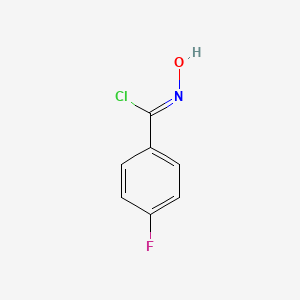

α-Chloro-4-fluorobenzaldoxime (C₇H₅ClFNO) is a benzaldoxime derivative featuring a chlorine atom at the alpha position and a fluorine substituent at the para position of the aromatic ring. This compound belongs to a class of organic intermediates widely used in pharmaceuticals, agrochemicals, and coordination chemistry. Its structure combines electron-withdrawing substituents (Cl and F), which influence its reactivity, stability, and applications.

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMJCVUEUHKGOY-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-95-9 | |

| Record name | alpha-Chloro-4-fluorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

Alpha-Chloro-4-fluorobenzaldoxime serves as an important intermediate in the synthesis of various organic compounds. It is utilized in creating derivatives that can have specific chemical properties or biological activities.

Biology

The compound is studied for its potential biological activities, particularly its interactions with biomolecules. Research has shown that it can act as an enzyme inhibitor, specifically targeting aldehyde dehydrogenases, which are crucial in various metabolic pathways.

Mechanism of Action:

this compound interacts with nucleophilic sites on biomolecules, leading to inhibition of enzymatic activity. This property is significant in understanding metabolic regulation and potential therapeutic interventions.

Medicine

Ongoing research explores the therapeutic applications of this compound, particularly its role as a potential drug candidate for treating diseases associated with enzyme dysfunctions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on aldehyde dehydrogenase enzymes involved in detoxification processes. The results demonstrated significant inhibition at micromolar concentrations, suggesting its potential use in developing drugs for conditions characterized by aldehyde accumulation.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing novel derivatives of this compound to enhance its biological activity. Several derivatives were tested for antimicrobial and anticancer properties, showing promising results that warrant further exploration .

Comparison with Similar Compounds

α-Chloro-4-nitrobenzaldoxime

- Molecular Formula: C₇H₅ClN₂O₃ (vs. C₇H₅ClFNO for the fluoro analog)

- Substituent Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than fluorine (-F), leading to differences in electronic properties and reactivity.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antimicrobial and antitumor agents .

Other Analogues (Theoretical Comparison)

- α-Chloro-4-methylbenzaldoxime : A methyl group (-CH₃) at the para position would enhance electron density, reducing electrophilicity compared to fluoro/nitro analogs.

- α-Bromo-4-fluorobenzaldoxime : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may alter reaction kinetics and coordination behavior.

Physicochemical Properties

Research Findings

- Synthetic Utility : α-Chloro-4-nitrobenzaldoxime is a precursor for hydroxamic acids and metal complexes, with applications in catalysis . The fluoro analog’s smaller substituent may favor milder reaction conditions.

- Stability : Nitro derivatives are prone to decomposition under prolonged UV exposure, whereas fluoro analogs may exhibit better photostability.

Limitations of Available Evidence

The provided evidence exclusively addresses α-chloro-4-nitrobenzaldoxime, leaving gaps in direct data for the fluoro variant. Substituent effects (e.g., -F vs. -NO₂) must be inferred from general organic chemistry principles rather than experimental studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for α-chloro-4-fluorobenzaldoxime, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation of 4-chloro-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions . Purity validation requires melting point determination (compare with literature values), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For known compounds, cross-referencing spectral data with existing literature is critical . If discrepancies arise, elemental analysis or high-resolution mass spectrometry (HRMS) should be employed to confirm molecular composition.

Q. How can computational methods (e.g., DFT) predict the vibrational frequencies of α-chloro-4-fluorobenzaldoxime?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3-LYP and basis sets such as 6-31G(d) can simulate harmonic vibrational frequencies. Scaling factors (e.g., 0.961 for B3-LYP/6-31G(d)) must be applied to align computed frequencies with experimental infrared (IR) or Raman spectra . Discrepancies >10 cm⁻¹ warrant re-evaluation of functional/basis set choices or experimental conditions (e.g., solvent effects) .

Q. What experimental protocols ensure reproducibility in synthesizing α-chloro-4-fluorobenzaldoxime?

- Methodological Answer : Follow the Beilstein Journal guidelines: document reaction conditions (temperature, solvent, stoichiometry), purification steps (recrystallization solvents, column chromatography parameters), and characterization data (NMR shifts, IR peaks) in the main text. Extended details (e.g., optimization trials) should be in supplementary materials . Cross-check synthetic procedures with Reaxys or SciFinder to avoid duplication and confirm novelty .

Advanced Research Questions

Q. How do competing density functionals (e.g., B3-LYP vs. B-P86) affect the accuracy of thermodynamic predictions for α-chloro-4-fluorobenzaldoxime?

- Methodological Answer : B3-LYP, which incorporates exact exchange, outperforms gradient-corrected functionals (e.g., B-P86) in predicting atomization energies (average error ±2.4 kcal/mol) . For correlation-energy corrections, the Colle-Salvetti formula (adapted into DFT functionals) improves accuracy for systems with strong electron correlation, such as halogenated aromatics . Validate predictions against experimental thermochemical data (e.g., combustion calorimetry) and adjust functionals accordingly.

Q. What strategies resolve contradictions between computational and experimental spectral data for α-chloro-4-fluorobenzaldoxime?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent models, anharmonic corrections) .

- Step 2 : Compare with alternative experimental techniques (e.g., gas-phase IR vs. solid-state Raman).

- Step 3 : If unresolved, conduct isotopic labeling (e.g., deuterated analogs) to isolate vibrational modes.

- Step 4 : Use multi-reference methods (e.g., CASSCF) for systems with near-degenerate electronic states .

Q. How can regioselective challenges in synthesizing α-chloro-4-fluorobenzaldoxime derivatives be addressed?

- Methodological Answer :

- Strategy 1 : Employ directing groups (e.g., nitro or methoxy) to control oxime formation positions.

- Strategy 2 : Use kinetic vs. thermodynamic control (e.g., low-temperature conditions favor kinetic products).

- Validation : Monitor reaction progress via in-situ IR or NMR. Computational modeling (NBO analysis) can predict favorable reaction pathways .

Q. What are the best practices for handling trace impurities in α-chloro-4-fluorobenzaldoxime samples?

- Methodological Answer :

- Identification : Use hyphenated techniques (e.g., LC-MS or GC-MS) to detect impurities.

- Removal : Optimize recrystallization (mixed solvents like ethanol/water) or employ preparative HPLC.

- Documentation : Quantify impurities via integration of NMR signals or chromatographic peak areas. Report limits of detection (LOD) and quantification (LOQ) in supplementary data .

Data Presentation Guidelines

Q. How should researchers present contradictory crystallographic data for α-chloro-4-fluorobenzaldoxime polymorphs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.